2-Pyridyl trifluoromethanesulfonate
Overview
Description
Mechanism of Action
Target of Action
2-Pyridyl trifluoromethanesulfonate, also known as 2-Pyridyl triflate, is a heterocyclic building block It is used in the preparation of pyridinium salts , suggesting that its targets could be related to the biochemical pathways involving these salts.
Mode of Action
It is known to be used in the preparation of pyridinium salts . This suggests that it may interact with its targets through the formation of these salts, leading to changes in the biochemical pathways where these salts are involved.
Biochemical Pathways
One study mentions its use in a palladium-catalyzed tandem c–n coupling/boulton–katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines . This suggests that it may affect pathways involving these reactions.
Pharmacokinetics
Its physical properties such as boiling point (108 °c/25 mmhg), density (1477 g/mL at 25 °C), and refractive index (n20/D 1435) are known . These properties may influence its pharmacokinetics and bioavailability.
Result of Action
Its use in the synthesis of functionalized [1,2,4]triazolo [1,5-a]pyridine derivatives suggests that it may have a role in the synthesis of these derivatives, which could have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridyl trifluoromethanesulfonate typically involves the reaction of 2-pyridyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Pyridyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Pyridyl boronic acid: Used in similar coupling reactions but has different reactivity and stability profiles.
2-Pyridyl bromide: Another electrophilic reagent used in cross-coupling reactions.
Uniqueness
2-Pyridyl trifluoromethanesulfonate is unique due to its strong electron-withdrawing trifluoromethanesulfonate group, which enhances its reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Properties
IUPAC Name |
pyridin-2-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-3-1-2-4-10-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLRMVLTWJTLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398164 | |
Record name | 2-Pyridyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65007-00-3 | |
Record name | 2-Pyridyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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